The Molecular Mechanism of JP-153: A Novel Inhibitor of Pathological Angiogenesis
The Molecular Mechanism of JP-153: A Novel Inhibitor of Pathological Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JP-153 is a novel small-molecule inhibitor that demonstrates significant potential in the treatment of neovascular eye diseases, such as diabetic retinopathy and age-related macular degeneration. Its mechanism of action centers on the targeted disruption of a critical protein-protein interaction within the focal adhesion signaling complex, specifically preventing the association of Focal Adhesion Kinase (FAK) with paxillin. This interference with the Src-FAK-Paxillin signalsome leads to the downstream inhibition of pro-angiogenic cellular processes, including endothelial cell proliferation and migration. This technical guide provides a comprehensive overview of the molecular mechanism of JP-153, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
JP-153 functions as a highly specific inhibitor of the interaction between Focal Adhesion Kinase (FAK) and the scaffolding protein paxillin.[1][2][3] Structural studies have indicated that JP-153 likely prevents the association of the LD2 and LD4 motifs of paxillin with the Focal Adhesion Targeting (FAT) domain of FAK.[4] This targeted disruption is crucial as the FAK-paxillin complex is a key node in intracellular signaling pathways that drive angiogenesis.
A critical aspect of JP-153's mechanism is its specificity. The molecule inhibits the Src-dependent phosphorylation of paxillin at the tyrosine 118 residue (Y118) without affecting the initial activation of either Src or FAK.[1][2] This indicates that JP-153 does not function as a broad-spectrum kinase inhibitor but rather as a modulator of a specific protein-protein interaction. The downstream consequence of this targeted inhibition is a reduction in the activation of the serine/threonine kinase Akt, specifically its phosphorylation at serine 473 (S473).[1][2][3] The culmination of these molecular events is the suppression of vascular endothelial growth factor (VEGF)-induced migration and proliferation of retinal endothelial cells.[1][2][3]
Signaling Pathway of JP-153 Action
The primary signaling cascade affected by JP-153 is the VEGF-induced pro-angiogenic pathway in retinal endothelial cells. The binding of VEGF to its receptor (VEGFR) on the cell surface initiates a cascade of intracellular events that are essential for the formation of new blood vessels. A key axis in this pathway is the Src-FAK-Paxillin signaling complex.
Upon VEGF stimulation, both Src and FAK are activated. This leads to the Src-dependent phosphorylation of paxillin at Y118, a crucial event for the recruitment of other signaling molecules and the activation of downstream pathways. One of the most important of these is the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and migration. The phosphorylation of Akt at S473 is a key indicator of its activation.
JP-153 intervenes at a specific point in this pathway. By disrupting the FAK-paxillin interaction, it prevents the efficient phosphorylation of paxillin at Y118 by Src. This, in turn, blocks the downstream activation of Akt, thereby inhibiting the pro-angiogenic cellular responses.
Quantitative Data on the Effects of JP-153
The inhibitory effects of JP-153 on key cellular processes and signaling events have been quantified in several studies. The following tables summarize the dose-dependent effects of JP-153 on retinal endothelial cells (RECs) and in an in vivo model of retinal neovascularization.
Table 1: Effect of JP-153 on Retinal Endothelial Cell (REC) Viability, Proliferation, and Migration
| Assay | JP-153 Concentration | Observed Effect |
| REC Viability | 10 µM | No significant effect on cell viability after 24 hours. |
| REC Proliferation | 1 µM | Significant reduction in VEGF-induced proliferation. |
| 10 µM | Further significant reduction in VEGF-induced proliferation. | |
| REC Migration | 1 µM | Significant inhibition of VEGF-induced cell migration. |
| 10 µM | Stronger inhibition of VEGF-induced cell migration. |
Table 2: In Vivo Efficacy of JP-153 in the Murine Oxygen-Induced Retinopathy (OIR) Model
| Parameter | JP-153 Topical Dose | Outcome |
| Neovascular Tuft Formation | 1% microemulsion | Significant reduction in neovascular tufts. |
| 5% microemulsion | Dose-dependent, more pronounced reduction in neovascular tufts. | |
| Avascular Area | 1% microemulsion | Significant increase in the avascular area. |
| 5% microemulsion | Dose-dependent, larger increase in the avascular area. |
Table 3: Effect of JP-153 on Key Signaling Proteins in VEGF-Stimulated RECs
| Protein Phosphorylation | JP-153 Concentration | Result |
| p-Paxillin (Y118) | 10 µM | Significant decrease in VEGF-induced phosphorylation. |
| p-Akt (S473) | 10 µM | Significant decrease in VEGF-induced phosphorylation. |
| p-Src (Y416) | 10 µM | No significant change in VEGF-induced phosphorylation. |
| p-FAK (Y397) | 10 µM | No significant change in VEGF-induced phosphorylation. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of JP-153's mechanism of action.
Cell Culture
Human retinal endothelial cells (RECs) are cultured in Endothelial Cell Medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
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Cell Lysis: RECs are treated with JP-153 or vehicle (DMSO) for a specified time, followed by stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-Paxillin (Y118), Paxillin, p-Akt (S473), Akt, p-Src (Y416), Src, p-FAK (Y397), FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein bands.
Transwell Migration Assay
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Chamber Preparation: 24-well Transwell inserts with an 8.0 µm pore size polycarbonate membrane are used. The lower chamber is filled with endothelial cell medium containing VEGF as a chemoattractant.
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Cell Seeding: RECs, pre-treated with JP-153 or vehicle, are seeded into the upper chamber in serum-free medium.
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Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.
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Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet. The number of migrated cells is counted in several random fields under a microscope.
Murine Oxygen-Induced Retinopathy (OIR) Model
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Induction of Retinopathy: Postnatal day 7 (P7) C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen for 5 days (until P12). This causes vaso-obliteration in the central retina.
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Return to Normoxia and Treatment: On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, leading to neovascularization. Topical administration of a JP-153-loaded microemulsion or vehicle is initiated at this time and continued daily.
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Tissue Collection and Analysis: At P17, the peak of neovascularization, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).
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Quantification: The flat-mounted retinas are imaged using fluorescence microscopy. The areas of neovascularization and the central avascular area are quantified using image analysis software (e.g., ImageJ).
Conclusion
JP-153 represents a promising therapeutic candidate for neovascular eye diseases due to its targeted mechanism of action. By specifically disrupting the FAK-paxillin interaction, it effectively inhibits the downstream signaling events that lead to pathological angiogenesis, without affecting the upstream activation of Src and FAK. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-angiogenic effects in a dose-dependent manner. The detailed experimental protocols provided herein offer a framework for the further investigation and development of JP-153 and other molecules targeting the Src-FAK-Paxillin signaling complex.
References
- 1. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer-aided quantification of retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
